The synthesis of 3,12-dihydroroquefortine has been explored through various methods. Notably, one approach involves the use of microwave irradiation to enhance reaction efficiency and yield. The synthesis typically starts with simpler organic compounds and employs techniques such as thermal heating or solvent-assisted reactions to facilitate the formation of the desired product.
The molecular structure of 3,12-dihydroroquefortine can be represented by its chemical formula and structural diagram.
The structural confirmation is often achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
3,12-Dihydroroquefortine participates in various chemical reactions that can modify its structure and enhance its biological activity.
These reactions are typically conducted under controlled conditions using catalysts or specific reagents to ensure selectivity and yield.
The mechanism of action for 3,12-dihydroroquefortine involves its interaction with bacterial cell wall synthesis pathways.
3,12-Dihydroroquefortine exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Relevant analyses often include spectroscopic methods (e.g., UV-Vis, IR) to assess purity and identify functional groups.
3,12-Dihydroroquefortine has promising applications in scientific research:
Research continues into optimizing its synthesis and exploring additional therapeutic uses based on its unique chemical properties.
3,12-Dihydroroquefortine (also referred to as Roquefortine D) is a prenylated indole alkaloid belonging to the diketopiperazine class of fungal secondary metabolites. Its core structure arises from the condensation of L-tryptophan and L-histidine, forming a cyclo(L-Trp-L-His) diketopiperazine scaffold modified by isoprenylation. The molecular formula is C~22~H~25~N~5~O~2~, with a molar mass of 391.47 g/mol, distinguishing it from its oxidized counterpart Roquefortine C (C~22~H~23~N~5~O~2~) by the addition of two hydrogen atoms [4] [5]. This reduction occurs specifically at the Δ³,¹² double bond within the dihydroindole moiety, resulting in a saturated C3-C12 linkage [9]. The compound typically presents as a white to off-white solid, soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) but with limited aqueous solubility. Its stereochemistry features multiple chiral centers, including C-5a, C-10b, and C-11a, which are conserved from the Roquefortine C precursor [4] [5].
Table 1: Structural Characteristics of 3,12-Dihydroroquefortine
Property | Description |
---|---|
Systematic Name | (5aS,10bR,11aS)-3-(1H-Imidazol-4-ylmethyl)-10b-(2-methylbut-3-en-2-yl)-5a,6,10b,11-tetrahydro-2H,11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione |
Molecular Formula | C~22~H~25~N~5~O~2~ |
Molar Mass | 391.47 g/mol |
Core Structure | Dihydroindole diketopiperazine with imidazole side chain and reverse prenyl group |
Key Modification | Saturation of Δ³,¹² double bond (vs. Roquefortine C) |
Stereochemistry | Chiral centers at C-5a, C-10b, C-11a |
3,12-Dihydroroquefortine was first identified during metabolic profiling of Penicillium roqueforti strains in the 1970s–1980s, initially observed as a minor analog co-occurring with the more abundant Roquefortine C in blue-veined cheeses and fungal cultures [2] [5]. Taxonomic studies confirmed its production across multiple Penicillium species, including P. chrysogenum, P. crustosum, P. expansum, and P. griseofulvum, though P. roqueforti remains the most studied producer due to its industrial role in cheese ripening [5]. Early isolation attempts revealed its stability compared to other P. roqueforti metabolites like the highly reactive PR-toxin, facilitating its structural characterization. Notably, surveys of commercial blue cheeses consistently detected 3,12-dihydroroquefortine at concentrations of 0.05–12 mg/kg, though typically lower than Roquefortine C [5]. Its discovery underscored the metabolic complexity of cheese-ripening fungi and hinted at enzymatic reduction as a detoxification or regulatory mechanism in secondary metabolism.
3,12-Dihydroroquefortine is biosynthesized directly from Roquefortine C via enzymatic reduction, a transformation governed by a single gene cluster in Penicillium species. The pathway initiates with a nonribosomal cyclodipeptide synthetase (NRPS, rds gene) that assembles cyclo(L-Trp-L-His) from tryptophan and histidine [3] [9]. A reverse prenyltransferase (rpt gene) then attaches a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the indole ring of tryptophan, yielding Roquefortine D (dehydrohistidyl-tryptophan diketopiperazine) [3]. Subsequent oxidation forms Roquefortine C, which serves as the substrate for NAD(P)H-dependent reductases that stereoselectively reduce the Δ³,¹² double bond to generate 3,12-dihydroroquefortine [9]. Genetic evidence from P. chrysogenum confirms this reduction occurs within the same gene cluster responsible for Roquefortine C synthesis, though the specific reductase gene remains uncharacterized [3] [9]. This biosynthetic route positions 3,12-dihydroroquefortine as a metabolic endpoint rather than an intermediate toward more complex alkaloids like meleagrin or oxaline, which derive from further modifications of Roquefortine C [9].
Table 2: Biosynthetic Steps from Roquefortine C to Derivatives
Precursor | Enzyme Activity | Gene | Product | Structural Change |
---|---|---|---|---|
Cyclo(L-Trp-L-His) | Reverse prenyltransferase | rpt | Roquefortine D | Prenylation at indole C-3 |
Roquefortine D | Oxidase | gox | Roquefortine C | Formation of Δ³,¹² double bond |
Roquefortine C | Reductase | ? | 3,12-Dihydroroquefortine | Saturation of Δ³,¹² bond |
Roquefortine C | Cytochrome P450 | sro | Glandicoline B | Epoxidation at isoprenyl double bond |
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